molecular formula C6H6Cl2O3 B11955545 Methyl 5,5-dichloro-3-oxo-4-pentenoate CAS No. 85839-23-2

Methyl 5,5-dichloro-3-oxo-4-pentenoate

Cat. No.: B11955545
CAS No.: 85839-23-2
M. Wt: 197.01 g/mol
InChI Key: GPCRARQCGUBRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,5-dichloro-3-oxo-4-pentenoate is a halogenated α,β-unsaturated ester characterized by a conjugated enoate system, a ketone group at position 3, and two chlorine atoms at position 3. This structure confers unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly in cycloadditions, nucleophilic substitutions, and as a precursor for bioactive molecules. While direct references to this compound are absent in the provided evidence, comparisons can be drawn to structurally or functionally related esters.

Properties

CAS No.

85839-23-2

Molecular Formula

C6H6Cl2O3

Molecular Weight

197.01 g/mol

IUPAC Name

methyl 5,5-dichloro-3-oxopent-4-enoate

InChI

InChI=1S/C6H6Cl2O3/c1-11-6(10)3-4(9)2-5(7)8/h2H,3H2,1H3

InChI Key

GPCRARQCGUBRIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C=C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dichloro-3-oxo-4-pentenoate typically involves the chlorination of methyl 3-oxo-4-pentenoate. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dichloro-3-oxo-4-pentenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5,5-dichloro-3-oxo-4-pentenoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5-dichloro-3-oxo-4-pentenoate involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in various chemical reactions. The chlorine atoms also contribute to its reactivity by facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural Analogues: Methyl Esters of Diterpenoid Acids

Examples : Sandaracopimaric acid methyl ester, Torulosic acid methyl ester, E-Communic acid methyl ester .

Property Methyl 5,5-Dichloro-3-oxo-4-pentenoate Sandaracopimaric Acid Methyl Ester
Core Structure Linear α,β-unsaturated ester Tricyclic diterpenoid ester
Functional Groups Cl, ketone, conjugated double bond Carboxylic acid methyl ester
Applications Synthetic intermediate Natural product analysis

Key Differences :

  • The target compound’s linear structure and electron-withdrawing substituents (Cl, ketone) enhance its electrophilicity compared to diterpenoid esters, which are bulkier and less reactive .

Ethyl Esters with Complex Substituents

Example: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate .

Property This compound Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
Backbone Pentenoate Pent-2-ynoate (triple bond)
Substituents Cl, ketone Diphenyl, ethoxycarbonyloxy
Reactivity Electrophilic enoate Propargylation/cyclization via triple bond

Key Differences :

  • The triple bond in the ethyl ester enables propargylation reactions, while the dichloro-ketone motif in the target compound favors conjugate additions.

Bioactive Methyl Esters

Example : 8-O-Acetylshanzhiside Methyl Ester (glycoside derivative) .

Property This compound 8-O-Acetylshanzhiside Methyl Ester
Structure Simple linear ester Complex glycoside
Applications Synthetic chemistry Pharmacological research

Key Differences :

  • The target compound’s halogenated structure is more suited for chemical synthesis, whereas glycosidic esters are utilized in drug discovery.

Volatile Methyl Esters

Example : Methyl salicylate (Table 3 in ).

Property This compound Methyl Salicylate
Volatility Likely low (due to Cl, ketone) High (simple aromatic ester)
Boiling Point Estimated >200°C 222°C

Key Differences :

  • The dichloro-ketone groups reduce volatility and increase polarity compared to methyl salicylate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.